4-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
Description
Properties
IUPAC Name |
4-chloro-3,3-dimethyl-1,2-dihydropyrrolo[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c1-9(2)5-12-6-3-4-11-8(10)7(6)9/h3-4,12H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEDKZNTARHLSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C1C(=NC=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethyl-2-butanone with 2-chloropyridine in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, typically under nitrogen, and at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of dihydropyridine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, or lithium diisopropylamide can be used under anhydrous conditions.
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products
Scientific Research Applications
4-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine has been explored for its applications in:
Medicinal Chemistry: As a scaffold for the development of novel therapeutic agents targeting various diseases.
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Material Science: In the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 4-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but typically include inhibition or activation of specific biological processes.
Comparison with Similar Compounds
Structural Analogues in the Dihydro-pyrrolopyridine Family
The dihydro-pyrrolopyridine scaffold is highly versatile. Key structural analogues include:
Key Observations :
- The position of chlorine (e.g., 4 vs. 6) significantly impacts electronic distribution, altering binding affinity to targets like GABAA receptors .
- Methyl groups at position 3 enhance lipophilicity and metabolic stability compared to non-methylated analogues .
Pyrrolo[3,2-c]pyridine Derivatives with Halogen Substituents
Halogenation influences both reactivity and bioactivity:
Key Observations :
- Bulky substituents (e.g., trifluoromethyl) increase metabolic resistance but may reduce solubility .
- Propoxy chains enhance GABAA receptor binding potency compared to chloro-methyl derivatives .
Chromeno[3,2-c]pyridines and MAO Inhibition
Key Observations :
- Planar chromeno-pyridines exhibit stronger MAO-B inhibition due to better enzyme active-site fit .
- The non-planar dihydro structure of the target compound may limit MAO affinity but improve blood-brain barrier penetration .
Biological Activity
4-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine (CAS No. 2306269-27-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₉H₁₁ClN₂
- Molecular Weight : 182.65 g/mol
- IUPAC Name : 4-chloro-3,3-dimethyl-1,2-dihydropyrrolo[3,2-c]pyridine
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : It has shown significant inhibitory effects on several kinases involved in cancer pathways. For instance, studies indicate that this compound can inhibit JAK3 and NPM1-ALK with IC₅₀ values ranging from 0.25 to 0.78 μM .
- Apoptosis Induction : The compound has been linked to apoptosis in cancer cells through modulation of signaling pathways that regulate cell survival and death .
Biological Activity Profile
Recent evaluations have highlighted the compound's diverse biological activities:
Antitumor Effects
A study conducted on various cancer cell lines demonstrated that this compound effectively inhibited cell proliferation and induced apoptosis. The compound was tested against HeLa cells and showed a significant reduction in viability at concentrations as low as 0.36 µM .
Inflammation Modulation
Another investigation revealed that this compound could reduce pro-inflammatory cytokine production in vitro, suggesting its potential application in treating inflammatory diseases. The mechanism involved the inhibition of NF-kB signaling pathways.
Comparative Analysis with Related Compounds
The unique structure of this compound allows it to exhibit distinct biological activities compared to similar compounds such as:
| Compound Name | Structure Similarity | Notable Activity |
|---|---|---|
| 4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine | Similar core structure | Moderate antitumor activity |
| 4-Chloro-1H-pyrrolo[2,3-b]pyridine | Different ring fusion pattern | Lesser known biological activities |
Future Directions
The promising biological activities of this compound suggest its potential as a lead compound for drug development. Further research is warranted to explore its efficacy in vivo and to elucidate the precise mechanisms underlying its biological effects.
Q & A
Q. Q1. What are the optimal synthetic routes for 4-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine, and how can reaction yields be improved?
A1. The synthesis of pyrrolo-pyridine derivatives often involves multi-step protocols, including halogenation, coupling, and cyclization. For example:
- Halogenation : Use of N-iodosuccinimide (NIS) in acetone at room temperature for regioselective iodination (e.g., Scheme 3 in ).
- Suzuki-Miyaura Coupling : Palladium catalysts (e.g., Pd(PPh₃)₄) with boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) under reflux (105°C) in toluene/EtOH/H₂O (, Scheme 3).
- Yield Optimization : Solvent choice (e.g., THF for NaH-mediated alkylation) and temperature control (e.g., 0°C to rt for TsCl reactions) are critical. For fluorination, Selectfluor® in acetonitrile/ethanol at 70°C achieved 29% yield, with purification via silica gel chromatography ().
Q. Q2. How can the purity and structural integrity of this compound be validated during synthesis?
A2. Key analytical methods include:
- NMR Spectroscopy : H and F NMR (e.g., δ 11.88 ppm for NH protons in ) confirm substituent positions and purity.
- HRMS : High-resolution mass spectrometry (e.g., [M+H] at 171.0123 in ) validates molecular weight.
- X-ray Crystallography : Single-crystal studies (e.g., R factor = 0.052 in ) resolve stereochemistry and packing interactions.
Advanced Research Questions
Q. Q3. What strategies address regioselectivity challenges in functionalizing the pyrrolo-pyridine core?
A3. Regioselectivity is influenced by:
- Electrophilic Substitution : Electron-rich positions (e.g., C-5 in pyrrolo[2,3-b]pyridines) favor halogenation ().
- Directing Groups : Boron-based groups (e.g., phenylboronic acid in Suzuki coupling) enhance C-3/C-5 selectivity (, Scheme 3).
- Computational Modeling : DFT calculations predict reactive sites based on frontier molecular orbitals, aiding in rational design (e.g., ’s thiazolyl derivatives).
Q. Q4. How do steric and electronic effects of the 3,3-dimethyl group influence reactivity and stability?
A4. The 3,3-dimethyl group:
- Steric Hindrance : Reduces susceptibility to nucleophilic attack at adjacent positions (e.g., C-2 in dihydro-1H-pyrrolo derivatives).
- Electronic Effects : Electron-donating methyl groups stabilize the fused ring system, as seen in thermal gravimetric analysis (TGA) of similar compounds ().
- Impact on Catalysis : Bulky substituents may slow Pd-catalyzed cross-coupling reactions, requiring higher temperatures (e.g., 105°C in ).
Q. Q5. What methodologies resolve contradictions in reported synthetic yields for similar compounds?
A5. Discrepancies arise from:
- Reagent Purity : Trace moisture in NaH or Pd catalysts can reduce yields ().
- Workup Protocols : Column chromatography with DCM/EA (1:1) vs. alternative solvents (e.g., hexane/EtOAc) affects recovery ().
- Scale Effects : Milligram-scale reactions (e.g., 0.65 g in ) often underperform compared to optimized industrial processes.
Data Interpretation and Application
Q. Q6. How can computational tools predict the biological activity of this compound?
A6.
- Docking Studies : Molecular docking with kinase domains (e.g., JAK2 or EGFR) identifies potential binding modes, leveraging crystallographic data from WO 2013/114113 ().
- QSAR Models : Quantitative structure-activity relationships correlate substituent effects (e.g., chloro vs. ethyl groups) with IC₅₀ values in kinase inhibition (, ).
Q. Q7. What are the challenges in characterizing degradation products under acidic/basic conditions?
A7.
- LC-MS/MS : Identifies hydrolyzed products (e.g., ring-opening at the dihydro position) via fragmentation patterns.
- Stability Studies : pH-dependent degradation (e.g., 0.1 M HCl/NaOH at 40°C) reveals susceptibility of the chloro substituent to hydrolysis (analogous to ’s tetrahydro-pyrazolo derivatives).
Structural and Mechanistic Insights
Q. Q8. How does the crystal structure inform intermolecular interactions and solubility?
A8. Single-crystal X-ray data (e.g., ) show:
- Hydrogen Bonding : NH groups form H-bonds with chloride ions, influencing solubility in polar solvents.
- π-Stacking : Aromatic rings align in parallel, reducing aqueous solubility but enhancing solid-state stability.
Q. Q9. What mechanistic insights explain the compound’s reactivity in photochemical reactions?
A9. The conjugated π-system absorbs UV light (λ~300 nm), promoting:
- Radical Formation : Homolytic cleavage of the C-Cl bond generates chlorine radicals (observed in EPR studies of similar chlorinated heterocycles).
- Cross-Coupling : Photoinduced electron transfer facilitates Pd-free arylations (e.g., ’s iodo derivatives).
Advanced Synthetic Applications
Q. Q10. How can this compound serve as a precursor for fused polycyclic systems?
A10.
- Cycloaddition Reactions : Diels-Alder reactions with dienophiles (e.g., maleimides) yield tetracyclic structures.
- Ring Expansion : Treatment with HNO₃/H₂SO₄ introduces nitro groups, enabling subsequent reduction and cyclization ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
